7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one
Overview
Description
7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one is a useful research compound. Its molecular formula is C18H26ClN5O3 and its molecular weight is 395.89. The purity is usually 95%.
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Scientific Research Applications
Genotoxicity and Metabolic Activation
A study investigated the genotoxicity of a related compound, highlighting its metabolism-dependent mutagenicity. This research provides insights into the metabolic pathways and potential reactive intermediates formed from similar compounds, which is crucial for understanding their biological interactions and safety profiles (Kalgutkar et al., 2007).
Antimicrobial and Antiviral Activities
Research on chlorokojic acid derivatives, structurally related to the queried compound, has demonstrated significant antimicrobial and antiviral activities. These findings suggest potential applications in developing new treatments for bacterial and viral infections (Aytemir & Ozçelik, 2010).
Synthesis and Biological Activity
Another study focused on the synthesis and evaluation of compounds with a similar structure, investigating their antimicrobial activity and effects on blood coagulation. This research could lead to new insights into the design of compounds with therapeutic benefits in these areas (Gein et al., 2013).
Phosphodiesterase 5 (PDE5) Inhibition
A compound closely related to the query demonstrated potent inhibition of PDE5, with potential applications in treating diseases related to this enzyme. The research also highlights its ability to penetrate the brain, indicating potential for central nervous system applications (Hughes et al., 2010).
Analogues and Derivatives
The synthesis of pyridone analogues from mimosine and mimosinamine, related to the queried compound, has been explored. This work contributes to the understanding of the chemical properties and potential applications of these analogues in various fields (Richards & Hofmann, 1978).
properties
IUPAC Name |
7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN5O3/c1-2-10-27-11-8-24-15-12-16(19)20-13-14(15)21-17(18(24)26)23-5-3-22(4-6-23)7-9-25/h12-13,25H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTAQYDHXJLWHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C2=CC(=NC=C2N=C(C1=O)N3CCN(CC3)CCO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one |
Synthesis routes and methods
Procedure details
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